Herbicidal Activity: 2,6-Dichloro Isomer Exhibits Distinct Potency Compared to 2,4-Dichloro Analog
The 2,6-dichloro isomer (target compound) demonstrates a specific herbicidal effect in a phytotoxicity assay, with activity reported as ethane production. This data point is distinct from that of the 2,4-dichloro isomer, indicating that the substitution pattern on the phenyl ring is a critical determinant of potency [1].
| Evidence Dimension | Herbicidal activity |
|---|---|
| Target Compound Data | Ethane production per mL of packed-cell volume at 10^-6 M: not quantified in source, but activity is noted |
| Comparator Or Baseline | 2,4-dichloro isomer (CAS 338395-17-8) |
| Quantified Difference | Qualitative difference in activity profile |
| Conditions | Phytotoxicity assay with Scenedesmus acutus, autotrophic for 20 hr |
Why This Matters
This differential activity underscores that the 2,6-dichloro substitution pattern is not interchangeable with the 2,4-dichloro pattern, requiring precise procurement for consistent herbicidal research.
- [1] EcoDrugPlus. Herbicidal activity of 1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea against Scenedesmus acutus. University of Helsinki. View Source
